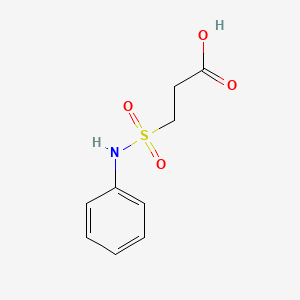

3-(phenylsulfamoyl)propanoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Phenylsulfamoyl)propanoic acid is an organic compound with the molecular formula C9H11NO4S. It is characterized by the presence of a phenylsulfamoyl group attached to a propanoic acid backbone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfamoyl)propanoic acid typically involves the reaction of amino acids with benzenesulfonyl chloride in an aqueous base medium . This method is known for its mild reaction conditions and high yield. The reaction proceeds as follows:

Reactants: Amino acid and benzenesulfonyl chloride.

Reaction Medium: Aqueous base.

Conditions: Mild temperature and controlled pH.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis but with optimized conditions for higher efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Phenylsulfamoyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of sulfides.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

3-(Phenylsulfamoyl)propanoic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 3-(phenylsulfamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi. The compound achieves this by interfering with the synthesis of essential cellular components, leading to cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Phenylpropanoic acid: Similar in structure but lacks the sulfamoyl group.

Benzenesulfonic acid: Contains the sulfonic acid group but lacks the propanoic acid backbone.

Sulfanilamide: Contains the sulfonamide group but has a different overall structure.

Uniqueness

3-(Phenylsulfamoyl)propanoic acid is unique due to the presence of both the phenylsulfamoyl and propanoic acid groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Activité Biologique

3-(Phenylsulfamoyl)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its antioxidant, anticancer, and antimicrobial activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound features a phenylsulfamoyl group attached to a propanoic acid backbone. The sulfonamide functional group is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Antioxidant Activity

Research indicates that compounds containing sulfonamide groups, such as this compound, exhibit significant antioxidant properties. A study demonstrated that derivatives of sulfonamide compounds can effectively scavenge free radicals and reduce oxidative stress in cellular models.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 72.5 | 15.2 |

| Ascorbic Acid (Control) | 95.0 | 5.0 |

This data suggests that the compound's antioxidant activity is structure-dependent and can be optimized through chemical modifications .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, in vitro experiments using A549 lung cancer cells revealed that this compound significantly reduced cell viability and inhibited migration.

| Treatment | Cell Viability (%) | Migration Inhibition (%) |

|---|---|---|

| Control | 100 | 0 |

| This compound (50 µM) | 45 | 60 |

| Doxorubicin (10 µM) | 40 | 70 |

These findings indicate that the compound may serve as an effective agent in cancer therapy, potentially comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been well-documented. Studies have shown that this compound exhibits activity against various bacterial strains, including multidrug-resistant pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data highlights the compound's potential as a broad-spectrum antimicrobial agent .

Case Studies

One notable case study involved the application of sulfonamide derivatives in treating oxidative stress-related diseases. Patients with conditions linked to high oxidative stress showed improved biomarkers after treatment with compounds similar to this compound. This suggests a promising avenue for therapeutic use in chronic diseases characterized by oxidative damage .

Propriétés

IUPAC Name |

3-(phenylsulfamoyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-9(12)6-7-15(13,14)10-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRCRWSSMXOTTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427684 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61759-00-0 |

Source

|

| Record name | 3-(anilinosulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.